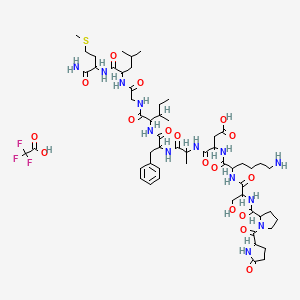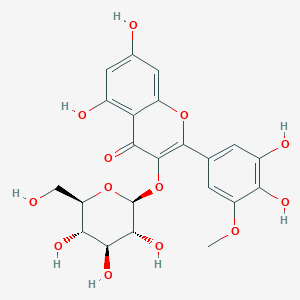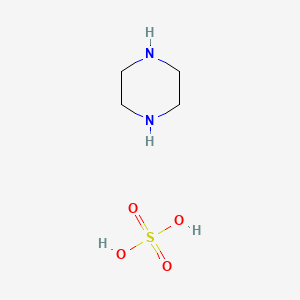
Piperazine sulfate
Vue d'ensemble
Description
Piperazine sulfate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used as an anthelmintic agent to treat parasitic worm infections such as roundworm and pinworm . This compound was first introduced in 1953 and has since been utilized in various pharmaceutical applications .
Mécanisme D'action
Target of Action
Piperazine sulfate primarily targets the GABA receptors located on muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The primary biochemical pathway affected by piperazine involves the GABAergic system . By acting as an agonist at GABA receptors, piperazine enhances the inhibitory effects of GABA in the nervous system . This leads to the paralysis of parasites, disrupting their normal functions and leading to their expulsion from the host body .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It readily absorbs water and carbon dioxide from the air , which may influence its bioavailability.
Result of Action
The primary result of piperazine’s action is the paralysis of parasites . This paralysis, caused by the drug’s action on GABA receptors, allows the host body to easily remove or expel the invading organism . This makes piperazine particularly effective in the treatment of infections caused by roundworms and pinworms .
Action Environment
The action of piperazine can be influenced by various environmental factors. For instance, its solubility properties can affect its absorption and distribution within the body . Furthermore, its ability to absorb water and carbon dioxide from the air can potentially impact its stability and efficacy .
Analyse Biochimique
Biochemical Properties
Piperazine sulfate plays a significant role in biochemical reactions. It is often found in drugs or bioactive molecules, and its presence is due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating its insertion into the molecule .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in cancer cells . It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction at the molecular level, including binding interactions with biomolecules and changes in gene expression, contributes to its effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It is known to be highly soluble in water , which can affect its stability and degradation over time
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. As a general rule, dogs, cats, and livestock tolerate Piperazine very well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms
Transport and Distribution
It is known to be freely soluble in water , which may influence its localization or accumulation within cells
Subcellular Localization
It is known to bind to GABA receptors, which are located in the nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine sulfate can be synthesized through several methods. One common method involves the reaction of piperazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting piperazine with sulfuric acid in large-scale reactors. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine sulfate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxide derivatives.
Reduction: Reduction of piperazine derivatives can yield secondary amines.
Substitution: Piperazine can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to form N-alkyl piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or sulfonates are used as reagents in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl piperazines.
Applications De Recherche Scientifique
Piperazine sulfate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Piperidine: Similar in structure but contains only one nitrogen atom in the ring.
Piperazine derivatives: Compounds such as N-alkyl piperazines, which have different substituents on the nitrogen atoms.
Uniqueness: Piperazine sulfate is unique due to its dual nitrogen atoms in the ring structure, which allows for a variety of chemical modifications and applications. Its ability to act as an anthelmintic agent by paralyzing parasitic worms sets it apart from other similar compounds .
Propriétés
IUPAC Name |
piperazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIYCGOBKAQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71607-28-8, 110-85-0 (Parent) | |
| Details | Compound: Piperazine, sulfate (2:1) | |
| Record name | Piperazine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Piperazine, sulfate (2:1) | |
| Record name | Piperazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50189516 | |
| Record name | Piperazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-26-0, 4554-26-1 | |
| Record name | Piperazine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperazine Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8493J9B36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


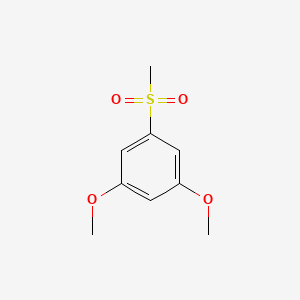
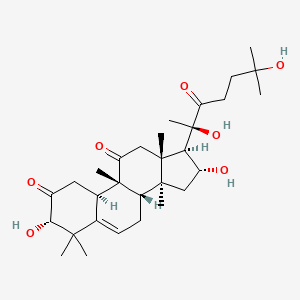
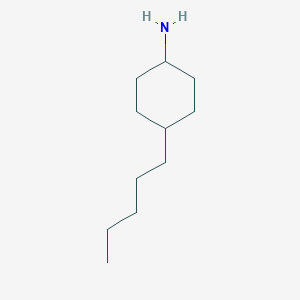
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
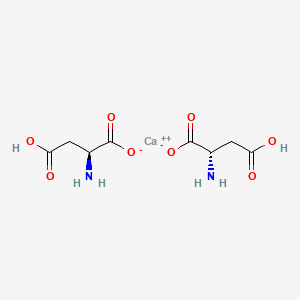


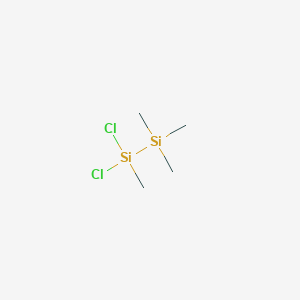
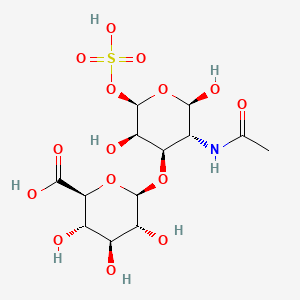

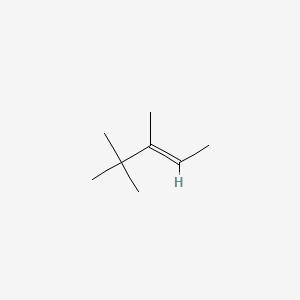
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)
